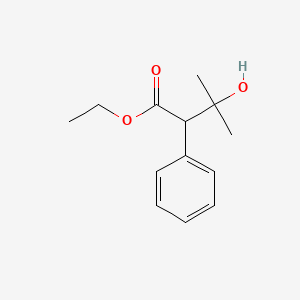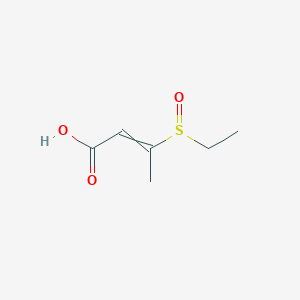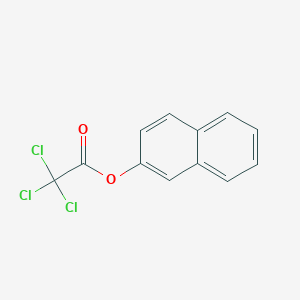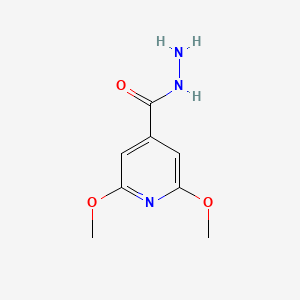
2,6-Dimethoxypyridine-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxypyridine-4-carbohydrazide is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a pyridine ring substituted with methoxy groups at positions 2 and 6, and a carbohydrazide group at position 4.
准备方法
The synthesis of 2,6-Dimethoxypyridine-4-carbohydrazide can be achieved through various methods. One common synthetic route involves the reaction of 2,6-dimethoxypyridine with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
2,6-Dimethoxypyridine-4-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridines and hydrazones.
科学研究应用
2,6-Dimethoxypyridine-4-carbohydrazide has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme inhibitors and as a probe for biological assays.
作用机制
The mechanism of action of 2,6-Dimethoxypyridine-4-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the methoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
2,6-Dimethoxypyridine-4-carbohydrazide can be compared with other similar compounds, such as:
2,6-Dimethoxypyridine: Lacks the carbohydrazide group, making it less reactive in certain condensation reactions.
Pyridine-2,6-dicarboxamide: Contains amide groups instead of methoxy groups, which can alter its binding properties and reactivity.
4-Amino-2,6-dimethoxypyrimidine: Similar in structure but with an amino group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of methoxy and carbohydrazide groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
5351-22-4 |
|---|---|
分子式 |
C8H11N3O3 |
分子量 |
197.19 g/mol |
IUPAC 名称 |
2,6-dimethoxypyridine-4-carbohydrazide |
InChI |
InChI=1S/C8H11N3O3/c1-13-6-3-5(8(12)11-9)4-7(10-6)14-2/h3-4H,9H2,1-2H3,(H,11,12) |
InChI 键 |
XTRRJXFHXPQHQP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=N1)OC)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cycloocta[4,5]benzo[1,2-B]oxirene](/img/structure/B14742414.png)

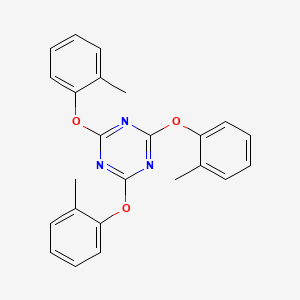
![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)
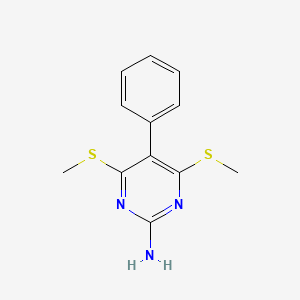




![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)
